5-(Difluorosulfomethyl)uracil

Description

Significance of Uracil (B121893) Modifications in Chemical Biology and Medicinal Chemistry Research

The modification of the uracil scaffold, particularly at the C5-position, is a cornerstone of medicinal chemistry and chemical biology. This position is amenable to a wide range of chemical transformations, allowing for the introduction of diverse functional groups that can profoundly influence the biological activity of the parent molecule. nih.gov The strategic placement of substituents at this position can impact several key properties, including metabolic stability, target binding affinity, and cellular uptake.

Historically, the most prominent example of a C5-substituted uracil is 5-fluorouracil (B62378) (5-FU), a drug that has been a mainstay of cancer chemotherapy for decades. researchgate.net The introduction of a fluorine atom at the C5-position leads to the inhibition of thymidylate synthase, a critical enzyme in DNA synthesis, thereby halting the proliferation of rapidly dividing cancer cells. nih.gov This seminal discovery spurred extensive research into other 5-substituted uracil derivatives, leading to the development of a plethora of antiviral and anticancer agents. For instance, 5-iodouracil (B140508) and 5-bromouracil (B15302) have been investigated for their anticancer properties. mdpi.com

The significance of uracil modifications extends beyond direct therapeutic applications. C5-substituted uracils are invaluable tools in chemical biology for probing the intricate mechanisms of DNA and RNA processing enzymes. By introducing specific modifications, researchers can study enzyme-substrate interactions, elucidate reaction mechanisms, and develop potent and selective enzyme inhibitors. google.comoncotarget.com For example, uracil derivatives have been instrumental in studying the activity of uracil-DNA glycosylases, enzymes that are crucial for maintaining genome integrity by removing uracil from DNA. google.comoncotarget.com The development of inhibitors for these enzymes is an active area of research, with potential applications in sensitizing cancer cells to chemotherapy. oncotarget.com

The introduction of bulky or electronically distinct groups at the C5-position can also be used to modulate the conformational properties of nucleosides and oligonucleotides, influencing their hybridization properties and stability. This has implications for the development of antisense oligonucleotides, siRNAs, and other nucleic acid-based therapeutics.

Position of Sulfonyl-Substituted Pyrimidines within Advanced Fluorine Chemistry

The incorporation of fluorine atoms and fluorine-containing functional groups into organic molecules has become a powerful strategy in drug discovery. Current time information in Bangalore, IN.researchgate.net The unique properties of fluorine, such as its high electronegativity, small size, and ability to form strong bonds with carbon, can significantly enhance the metabolic stability, binding affinity, and pharmacokinetic profile of a drug candidate. When combined with a sulfonyl group, which is a well-established pharmacophore in its own right, the resulting sulfonyl-substituted and fluorinated pyrimidines represent a class of compounds with considerable therapeutic potential. beilstein-journals.org

The difluoromethyl group (CHF2) is of particular interest as it can act as a bioisostere for a hydroxyl or thiol group, potentially engaging in similar hydrogen bonding interactions with biological targets. researchgate.net The synthesis of molecules containing the difluoromethyl group, including difluoromethylated heterocycles, is an active area of research in synthetic organic chemistry. researchgate.net

Sulfonyl-substituted pyrimidines themselves have been shown to exhibit a range of biological activities, including anticancer and anti-inflammatory properties. nih.govbeilstein-journals.org The sulfonyl group can act as a hydrogen bond acceptor and can participate in various non-covalent interactions with protein targets. The combination of a sulfonyl moiety with a pyrimidine (B1678525) core, which is a key component of many biologically active molecules, creates a versatile scaffold for drug design.

The synthesis of sulfonyl-substituted pyrimidines can be challenging. Traditional methods often involve multi-step sequences and may not be amenable to the introduction of sensitive functional groups. nih.gov However, recent advances in synthetic methodology, including transition-metal-catalyzed cross-coupling reactions, have provided more efficient routes to these compounds. rsc.org The development of novel reagents and strategies for the direct introduction of sulfonyl groups onto the pyrimidine ring is an ongoing area of investigation. rsc.org

Contemporary Research Challenges and Opportunities Pertaining to 5-(Difluorosulfomethyl)uracil

While the broader classes of fluorinated pyrimidines and sulfonyl-substituted heterocycles have received considerable attention, the specific compound this compound remains relatively underexplored in the academic literature. This presents both significant challenges and exciting opportunities for future research.

Challenges:

One of the primary challenges is the synthesis of this compound. The direct and selective introduction of the difluorosulfomethyl group at the C5-position of uracil is not a trivial transformation. The development of a robust and efficient synthetic route is a critical first step for any further investigation of this compound. Existing methods for the synthesis of related compounds, such as 5-trifluoromethanesulfonyl-2′-deoxyuridine, might provide a starting point, but would likely require significant optimization. nih.govrsc.org The synthesis of the precursor, difluoromethanesulfonyl chloride, and its subsequent reaction with a suitable uracil derivative would need to be carefully controlled to achieve the desired product in good yield.

Another challenge lies in the limited understanding of its physicochemical and biological properties. Without dedicated studies, it is difficult to predict its metabolic stability, cell permeability, and potential off-target effects. The reactivity of the difluorosulfomethyl group under physiological conditions is also an important consideration.

Opportunities:

Despite the challenges, the unique chemical structure of this compound offers several exciting research opportunities. The combination of a uracil scaffold, a difluoromethyl group, and a sulfonyl moiety suggests several potential avenues for investigation:

Enzyme Inhibition: Given that many 5-substituted uracils are enzyme inhibitors, this compound could be a potent and selective inhibitor of various enzymes involved in nucleotide metabolism, such as thymidylate synthase or uracil-DNA glycosylase. The difluoromethyl group could mimic the transition state of an enzymatic reaction, while the sulfonyl group could provide additional binding interactions. A study on xanthine (B1682287) oxidase inhibitors did include this compound, although the focus was on another compound, suggesting its potential in this area. acs.org

Anticancer and Antiviral Activity: The well-established anticancer and antiviral properties of other fluorinated pyrimidines make this compound a promising candidate for screening in these therapeutic areas. Its unique substitution pattern may lead to a novel mechanism of action or an improved therapeutic index compared to existing drugs.

Radiosensitization: Related compounds, such as 5-trifluoromethanesulfonyl-2′-deoxyuridine, have been investigated as potential radiosensitizers. nih.govrsc.org The electron-withdrawing nature of the difluorosulfomethyl group could enhance the susceptibility of DNA to radiation-induced damage, making this a promising area for future research.

Chemical Biology Probes: this compound could serve as a valuable chemical probe to study the function of various proteins that interact with uracil or its derivatives. The difluoromethyl group could be used for 19F NMR studies to monitor its interactions with biological macromolecules.

The table below summarizes the potential research directions for this compound.

| Research Area | Potential Application/Investigation | Rationale |

| Enzyme Inhibition | Inhibitor of thymidylate synthase, uracil-DNA glycosylase, or other nucleotide-metabolizing enzymes. | The 5-substituted uracil scaffold is a known pharmacophore for these enzymes. The difluoromethyl group can act as a transition-state mimic. |

| Medicinal Chemistry | Development of novel anticancer or antiviral agents. | Fluorinated pyrimidines are a well-established class of therapeutic agents. The unique substitution may offer improved efficacy or a different resistance profile. |

| Radiation Oncology | Investigation as a potential radiosensitizer for cancer therapy. | The electron-withdrawing difluorosulfomethyl group may enhance radiation-induced DNA damage. |

| Chemical Biology | Use as a chemical probe for studying protein-nucleic acid interactions. | The fluorine atoms can be used as a spectroscopic handle (19F NMR) to monitor binding events. |

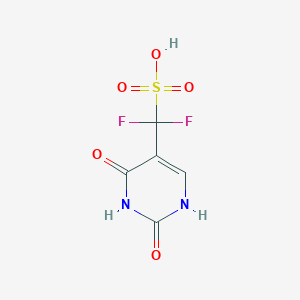

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2,4-dioxo-1H-pyrimidin-5-yl)-difluoromethanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4F2N2O5S/c6-5(7,15(12,13)14)2-1-8-4(11)9-3(2)10/h1H,(H,12,13,14)(H2,8,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANUTZYGVCHGSQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC(=O)N1)C(F)(F)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4F2N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00166498 | |

| Record name | 5-(Difluorosulfomethyl)uracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00166498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

158698-42-1 | |

| Record name | 5-(Difluorosulfomethyl)uracil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0158698421 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-(Difluorosulfomethyl)uracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00166498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Mechanistic Investigations of 5 Difluorosulfomethyl Uracil and Uracil Analogs

Nucleophilic Addition Reactions at the C-5 Position of Uracil (B121893) Derivatives

The C-5 position of uracil is a key site for chemical modification, influencing the molecule's electronic properties and susceptibility to nucleophilic attack.

Studies on Reactivity with Sulfite and Other Nucleophiles

The C5=C6 double bond in uracil and its derivatives is a target for both nucleophilic and electrophilic reactions. The reactivity of 5-substituted uracil derivatives with various nucleophiles has been a subject of extensive research. For instance, 5-bromouracil (B15302) derivatives readily react with sulfur nucleophiles, providing a pathway to 5-sulfur-substituted uracils and nucleotides. nih.gov Similarly, vinyl sulfones attached to the C-5 position of uracil act as Michael acceptors, reacting with nucleophiles like thiols. fiu.edu

The nature of the substituent at the C-5 position dictates the course of the reaction. Electron-withdrawing groups enhance the electrophilicity of the C-6 position, making it more susceptible to nucleophilic attack. This principle is utilized in the synthesis of various uracil analogs with potential biological activities. nih.gov The reaction of 5-halovinyl sulfone-modified uracil nucleosides with amines or thiols proceeds via an addition-elimination mechanism to yield β-aminovinyl or β-thiovinyl sulfones. fiu.edu

| Uracil Derivative | Nucleophile | Reaction Type | Product |

| 5-Bromouracil | Sulfur nucleophiles | Nucleophilic substitution | 5-Sulfur-substituted uracils |

| 5-Vinyl sulfone uracil | Thiols | Michael addition | Thiol adduct |

| 5-(β-halo)vinyl sulfone uracil | Amines, Thiols | Addition-elimination | β-aminovinyl or β-thiovinyl sulfones |

Umpolung of Reactivity in C-5 Substituted Uracils

"Umpolung," or the reversal of polarity, is a powerful concept in organic synthesis. In the context of uracil chemistry, introducing specific substituents at the C-5 position can reverse the normal reactivity pattern. Typically, the C-6 position of uracil is electrophilic. However, strategic substitution can render the C-5 position electrophilic.

For example, the synthesis of 5,6-disubstituted uracils can be achieved through methods that exploit this "umpolung" of reactivity, enabling the formation of C5-C6 fused uracil systems via intramolecular olefin metathesis. conicet.gov.ar This approach allows for the construction of complex heterocyclic structures based on the uracil scaffold, which are of interest for their potential biological activities.

Enzymatic Interactions and Biochemical Reaction Mechanisms

Uracil and its analogs are substrates and inhibitors for various enzymes involved in nucleotide metabolism and other biochemical pathways.

Inhibition Studies with Biological Enzymes (e.g., Xanthine (B1682287) Oxidase)

Xanthine oxidase (XO) is a key enzyme in purine catabolism, catalyzing the oxidation of hypoxanthine to xanthine and then to uric acid. mdpi.com Elevated levels of uric acid can lead to conditions like gout. analis.com.my Consequently, inhibitors of xanthine oxidase are clinically important.

Allopurinol, a well-known XO inhibitor, is an analog of hypoxanthine. nih.govyoutube.com Its inhibitory action is primarily due to its metabolite, oxipurinol. nih.gov The mechanism of inhibition involves the binding of the inhibitor to the molybdenum cofactor at the active site of the enzyme. nih.gov

Uric acid itself can act as an uncompetitive inhibitor of xanthine oxidase with respect to xanthine. nih.govcapes.gov.brresearchgate.net This product inhibition is thought to occur through the formation of a non-productive enzyme-uric acid complex. researchgate.net Various natural and synthetic compounds, including flavonoids, have also been shown to inhibit xanthine oxidase. analis.com.mynih.gov The inhibitory potency of these compounds is influenced by their chemical structure, such as the position of hydroxyl groups. analis.com.my

| Inhibitor | Enzyme | Type of Inhibition | Mechanism |

| Allopurinol/Oxipurinol | Xanthine Oxidase | Competitive | Binds to the molybdenum cofactor |

| Uric Acid | Xanthine Oxidase | Uncompetitive | Forms a dead-end enzyme-product complex |

| Flavonoids | Xanthine Oxidase | Varies | Interaction with the active site |

Oxidative Cleavage Pathways in Uracil Catabolism and Flavin-Mediated Reactions

The degradation of pyrimidines is a crucial metabolic process. creative-proteomics.com In some pathways, the uracil ring is opened through oxidative cleavage. The Rut pathway in Escherichia coli provides a novel mechanism for uracil degradation. asm.org The enzyme RutA, in conjunction with a flavin reductase, catalyzes the direct cleavage of the uracil ring between N-3 and C-4 to produce ureidoacrylate. asm.org This reaction involves the use of molecular oxygen. asm.org

Mechanistic studies have revealed that this process involves the formation of a flavin-N5-oxide intermediate. nih.govnih.gov Flavoenzymes are versatile catalysts that can mediate a variety of oxidation-reduction reactions. nih.gov The reactivity of the flavin coenzyme allows it to participate in one-electron and two-electron transfer processes, making it suitable for reactions involving molecular oxygen. nih.gov In the case of RutA, a flavin hydroperoxide is believed to be the key oxidizing species that initiates the cleavage of the amide bond in the uracil ring. nih.gov

Other pathways for pyrimidine (B1678525) catabolism involve the initial reduction of the C5-C6 double bond by dihydropyrimidine dehydrogenase, a flavoenzyme, followed by hydrolytic ring opening. creative-proteomics.comresearchgate.net

Mechanisms of Interaction with Nucleic Acids in Chemical Biology Research

Uracil analogs can be incorporated into DNA and RNA, where they can serve as probes to study nucleic acid structure and function or act as therapeutic agents. The presence of a modified base can alter the chemical and physical properties of the nucleic acid.

For instance, the anticancer drug 5-fluorouracil (B62378) (5-FU) can be incorporated into both DNA and RNA. nih.govnih.gov In DNA, the presence of 5-FU can lead to the formation of 5-FU/A or 5-FU/G base pairs. nih.gov These lesions are recognized and excised by DNA repair enzymes like uracil-DNA glycosylase (UDG), leading to the formation of abasic sites that can trigger cell death. nih.govnih.gov The dynamic properties of base pairs containing uracil or 5-fluorouracil, such as enhanced base pair opening rates, facilitate their recognition by repair enzymes. nih.gov

Theoretical studies, such as those using density functional theory (DFT), have been employed to investigate the interactions between 5-FU and natural DNA bases. researchgate.net These studies suggest that the interactions are primarily electrostatic in nature, involving hydrogen bonding. researchgate.net

Modifications at the C-5 position of uracil can also influence the flexibility and hydrophilicity of DNA. For example, 5-hydroxymethyluracil has been shown to alter the mechanical properties of DNA, which may affect its recognition by DNA-binding proteins. oup.com Furthermore, such modifications can act as epigenetic marks, influencing processes like transcription. rsc.org The incorporation of uracil analogs with altered electronic properties can also be used to enhance RNA editing by enzymes like ADAR. oup.com

Dynamics of Base Pair Opening and Duplex Stability Perturbations

The substitution at the C5 position of uracil can significantly influence the stability and dynamics of DNA duplexes. Electron-withdrawing groups, such as the difluorosulfomethyl group, are known to affect the electronic properties of the pyrimidine ring, which in turn impacts base stacking and hydrogen bonding interactions.

Research on 5-fluorouracil (5-FU), a uracil analog with an electron-withdrawing fluorine atom at the C5 position, has shown that it can destabilize the DNA duplex. Electron-withdrawing substituents can decrease the π electron density of the uracil ring, which can lead to less favorable stacking interactions with adjacent bases. This destabilization is reflected in the dynamics of base pair opening.

The stability of a DNA duplex is a balance of forces, including hydrogen bonds between base pairs and stacking interactions between adjacent bases. While the hydrogen bonding capabilities of C5-substituted uracils may not be drastically altered, the electronic perturbations from a substituent like the difluorosulfomethyl group are expected to primarily influence stacking interactions, leading to a more dynamic and potentially less stable duplex.

| Base Pair | Relative Opening Rate (k_op) vs. T/A | Relative Closing Rate (k_cl) vs. T/A | Relative Opening Equilibrium (K_op) vs. T/A |

|---|---|---|---|

| T/A | 1.0 | 1.0 | 1.0 |

| U/A | ~6 | ~4 | ~1.5 |

| 5-FU/A | ~13 | ~20 | ~0.65 |

Role of Tautomerism and Altered pKa in Mispairing during Replication

The tautomeric state and the acidity (pKa) of a nucleobase are crucial for its base-pairing fidelity during DNA replication. Uracil and its analogs can exist in different tautomeric forms, with the diketo form being the most stable under physiological conditions. However, the presence of an electron-withdrawing group at the C5 position can influence the tautomeric equilibrium and lower the pKa of the N3 proton.

For example, the pKa of the N3 imino proton in 5-FU is approximately 8.1, which is about 1.5 units lower than that of thymine (B56734) or uracil. This lower pKa means that at neutral pH, a significant fraction of 5-FU can exist in an ionized state. This ionized form, or the corresponding iminol tautomer, can form a stable wobble base pair with guanine, leading to A-T to G-C transition mutations during DNA replication. Similarly, 5-formyluracil, another uracil analog with an electron-withdrawing group at C5, has a pKa in the range of 8.2-8.6 and can also mispair with guanine.

Given the strong electron-withdrawing nature of the difluorosulfomethyl group, it is highly probable that 5-(Difluorosulfomethyl)uracil would exhibit a pKa even lower than that of 5-FU. This would increase the population of the anionic or rare tautomeric forms at physiological pH, thereby increasing the likelihood of mispairing with guanine during DNA replication. The existence of rare tautomeric forms of nucleobases is a known mechanism for spontaneous mutations.

| Compound | pKa (N3 proton) | Potential for Mispairing with Guanine |

|---|---|---|

| Thymine | ~9.6 | Low |

| Uracil | ~9.5 | Low |

| 5-Fluorouracil (5-FU) | ~8.1 | High |

| 5-Formyluracil (5-foU) | 8.2-8.6 | High |

Influence on RNA and DNA Modifying Enzymes

The presence of modified uracil analogs in DNA can trigger responses from various DNA repair and modifying enzymes. Uracil in DNA is typically recognized and excised by a class of enzymes called uracil-DNA glycosylases (UDGs) as part of the base excision repair (BER) pathway. These enzymes flip the uracil base out of the DNA helix into their active site for cleavage.

The increased base-flipping propensity of uracil analogs with higher base pair opening dynamics, such as 5-FU, makes them good substrates for UDGs like hUNG2, hSMUG1, and hTDG. The enzymatic recognition is facilitated by the destabilized nature of the base pair, which lowers the energy barrier for base flipping. It is therefore anticipated that this compound, due to the expected destabilizing effect of its C5 substituent, would also be a target for these repair enzymes.

Beyond DNA repair, the incorporation of uracil analogs into RNA can also have significant consequences. 5-FU, for instance, is extensively incorporated into all classes of RNA, leading to disruptions in RNA processing and function. This can affect ribosome biogenesis and lead to translational reprogramming. C5 modifications of uracil are also relevant in the context of enzymes that methylate this position, such as thymidylate synthase, which converts dUMP to dTMP. The difluorosulfomethyl group, being a non-natural substituent, would likely act as an inhibitor or an alternative substrate for enzymes that recognize the C5 position of uracil.

Research Applications of 5 Difluorosulfomethyl Uracil in Chemical Biology

Development of Novel Uracil-Based Probes for Biophysical Research

The unique properties of fluorine make it an excellent probe for nuclear magnetic resonance (NMR) spectroscopy, and the incorporation of fluorine into nucleic acids has become a powerful tool for studying their structure and dynamics.

Fluorine-19 (¹⁹F) NMR spectroscopy is a highly effective method for investigating the conformational transitions of nucleic acids that are crucial for their function. nih.govoup.com The introduction of a fluorine-containing substituent, such as the difluorosulfomethyl group in 5-(Difluorosulfomethyl)uracil, into DNA and RNA oligonucleotides provides a sensitive and non-perturbing spectroscopic reporter. nih.gov

The ¹⁹F nucleus possesses several advantages for NMR studies: a nuclear spin of ½, a high magnetogyric ratio, and 100% natural abundance, which results in a sensitivity that is 83% of that of protons (¹H). oup.com Furthermore, the chemical shift of ¹⁹F is highly sensitive to its local chemical environment, allowing for the detection of subtle conformational changes in biomolecules. nih.govoup.com Because fluorine is virtually absent in biological systems, ¹⁹F NMR spectra of labeled biomolecules are typically simple and easy to interpret. oup.comcfplus.cz

Table 1: Comparison of NMR Properties for Biophysical Research

| Property | ¹H NMR | ¹⁹F NMR |

| Natural Abundance | ~99.98% | 100% |

| Relative Sensitivity | 1.00 | 0.83 |

| Chemical Shift Range | ~15 ppm | ~400 ppm |

| Presence in Biological Systems | Ubiquitous | Negligible |

Exploration of this compound as a Scaffold for Bioactive Agent Discovery

Uracil (B121893) and its derivatives have long been recognized for their therapeutic potential, particularly as antimetabolites in cancer chemotherapy. The modification of the uracil scaffold is a key strategy in the discovery of new bioactive agents.

Uracil derivatives often function as antimetabolites, interfering with the normal metabolic processes of cells, particularly in the synthesis of nucleic acids. asianpubs.org By mimicking natural pyrimidines, these compounds can inhibit essential enzymes involved in DNA and RNA synthesis, leading to the disruption of cell growth and proliferation. rsc.org The uracil scaffold is a versatile platform for the development of inhibitors for various enzymes, including dipeptidyl peptidase-IV (DPP-4) and fatty acid amide hydrolase (FAAH). mdpi.comnih.gov The identification of uracil derivatives as potent inhibitors often involves a combination of computer-aided virtual screening and enzyme activity assays. mdpi.com

The biological activity and therapeutic potential of uracil derivatives can be significantly modulated by strategic modifications at various positions of the pyrimidine (B1678525) ring. nih.govnih.gov The introduction of different functional groups can influence the compound's solubility, lipophilicity, and its interactions with biological targets. nih.gov For instance, substitutions at the N3 and C6 positions of the uracil ring have been shown to be critical for the inhibitory activity of certain uracil-based compounds. A diversity-oriented synthesis approach, which aims to create a wide range of structurally diverse molecules, is often employed to explore the chemical space around the uracil scaffold and identify compounds with unique biological activities. rsc.org The difluorosulfomethyl group at the 5-position of this compound introduces unique electronic properties and steric bulk that can be exploited to design novel bioactive agents with enhanced potency and selectivity.

Supramolecular Chemistry Applications for Research Tools

The ability of uracil to form specific hydrogen bonds makes it an excellent building block in supramolecular chemistry, enabling the construction of complex and functional molecular assemblies.

Uracil derivatives can act as guest molecules in host-guest complexes with various macrocyclic receptors, such as cyclodextrins, cucurbit[n]urils, and calix[n]arenes. frontiersin.orgnih.gov These interactions are driven by non-covalent forces, including hydrogen bonding, hydrophobic interactions, and van der Waals forces. frontiersin.org The formation of such complexes can significantly alter the physicochemical properties of the uracil derivative, including its solubility and stability. rsc.org

This principle can be harnessed to develop controlled-release systems for research applications. By encapsulating a bioactive uracil derivative within a macrocyclic host, its release can be triggered by specific stimuli, allowing for precise temporal and spatial control over its delivery in research models. nih.gov The design of these systems relies on the principles of crystal engineering and the understanding of supramolecular synthons, which are predictable and robust hydrogen-bonding patterns. rsc.orgacs.org The difluorosulfomethyl group of this compound could influence its binding affinity and selectivity for different macrocyclic hosts, offering opportunities to fine-tune the release kinetics of such systems.

Integration into Nano-Structured Assemblies for Research Delivery Systems

As of the current body of scientific literature, there is no publicly available research detailing the integration of this compound into nano-structured assemblies for research delivery systems. While the broader field of nanotechnology has extensively explored the use of various nano-carriers for the delivery of therapeutic and diagnostic agents, including other uracil analogs, specific studies focused on this compound in this context have not been published.

The development of nano-structured delivery systems for compounds like this compound would typically involve methodologies to enhance solubility, improve stability, and control the release profile of the compound for specific research applications in chemical biology. Such systems could theoretically include liposomes, micelles, nanoparticles, or dendrimers. However, the absence of published data indicates that this specific area of research remains to be explored.

Future research may investigate the feasibility of encapsulating or conjugating this compound to various nanomaterials. Such studies would likely focus on characterizing the resulting nano-assemblies in terms of size, surface charge, drug loading efficiency, and release kinetics. Furthermore, in vitro and in vivo studies would be necessary to evaluate the efficacy and targeted delivery potential of these systems in relevant biological models. Until such research is conducted and published, no detailed findings or data tables can be presented on this topic.

Advanced Analytical Methodologies for Research on 5 Difluorosulfomethyl Uracil and Its Derivatives

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone of analytical research, enabling the physical separation of components within a mixture. For uracil (B121893) derivatives, liquid and gas chromatography are the most prominently used techniques.

High-Performance Liquid Chromatography (HPLC) and its more advanced version, Ultra-Performance Liquid Chromatography (UPLC), are indispensable tools for the analysis of non-volatile and thermally sensitive compounds like 5-(Difluorosulfomethyl)uracil. These methods are widely applied for the quantification of fluorinated pyrimidines, such as the related compound 5-fluorouracil (B62378) (5-FU), in various biological samples. nih.govresearchgate.net

In a typical research setting, a Reverse-Phase (RP) HPLC method would be employed. The separation is achieved on a stationary phase, often a C18 column, with a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. nih.govnih.gov UPLC systems utilize columns with smaller particle sizes (typically <2 µm), which allows for higher resolution, faster analysis times, and increased sensitivity compared to traditional HPLC. researchgate.netuu.nl Detection is commonly performed using UV-Vis spectroscopy, taking advantage of the chromophoric nature of the uracil ring system. nih.govnih.gov The development of an HPLC or UPLC method for this compound would involve optimizing parameters such as the mobile phase composition, pH, column temperature, and flow rate to achieve optimal separation from other sample components.

Table 1: Comparison of Typical HPLC and UPLC Parameters for Uracil Derivative Analysis

| Parameter | High-Performance Liquid Chromatography (HPLC) | Ultra-Performance Liquid Chromatography (UPLC) |

| Column Particle Size | 3-5 µm | < 2 µm |

| Column Dimensions | 4.6 mm x 150/250 mm | 2.1 mm x 50/100 mm |

| Typical Flow Rate | 0.5 - 1.5 mL/min | 0.2 - 0.6 mL/min |

| Analysis Time | 15 - 30 min | < 10 min |

| System Pressure | 1000 - 4000 psi | 6000 - 15000 psi |

| Relative Sensitivity | Good | Excellent |

Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile and thermally stable compounds. nih.gov While uracil and its derivatives are generally non-volatile, GC can be employed for their analysis following a chemical derivatization step to increase their volatility. nih.gov This process involves converting the polar functional groups of the molecule into less polar, more volatile moieties.

For instance, silylation is a common derivatization technique where active hydrogens are replaced by a trimethylsilyl (B98337) (TMS) group. The resulting TMS-derivatives of this compound would be amenable to GC analysis. The separation is performed on a capillary column with a specific stationary phase, and the temperature of the GC oven is programmed to increase over time to elute compounds with different boiling points. mdpi.com When coupled with a mass spectrometer (GC-MS), this technique provides not only quantitative information but also mass spectra that can confirm the identity of the derivatized compound. researchgate.netnih.gov This approach is particularly useful for detecting and quantifying trace amounts of uracil derivatives in research samples. nih.gov

Mass Spectrometry-Based Detection and Characterization

Mass spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is a critical tool for the structural elucidation and sensitive detection of this compound and its metabolites.

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantitative analysis of drugs and their metabolites in complex biological matrices. nih.govresearchgate.netchromatographyonline.com This technique offers exceptional sensitivity and selectivity, allowing for the detection of compounds at very low concentrations. chromatographyonline.comnih.gov

In an LC-MS/MS analysis of this compound, the compound would first be separated from other sample components by HPLC or UPLC. The eluent from the LC column is then introduced into the mass spectrometer's ion source, where the molecules are ionized, typically using electrospray ionization (ESI). The ionized parent molecule is then selected in the first mass analyzer and fragmented by collision with an inert gas. The resulting fragment ions are then analyzed in a second mass analyzer. nih.govnih.gov This process, known as multiple reaction monitoring (MRM), is highly specific to the target molecule, significantly reducing background noise and improving the accuracy of quantification. nih.gov The development of a sensitive and selective LC-MS/MS method is crucial for detailed pharmacokinetic and metabolic studies of this compound. chromatographyonline.combasinc.com

Table 2: Key Advantages of LC-MS/MS in Uracil Derivative Research

| Advantage | Description |

| High Sensitivity | Capable of detecting compounds at picogram to femtogram levels. chromatographyonline.com |

| High Selectivity | The use of MRM minimizes interferences from complex sample matrices. nih.gov |

| Structural Information | Fragmentation patterns can help in the structural confirmation of the analyte and its metabolites. |

| Wide Applicability | Suitable for a broad range of polar and non-volatile compounds. |

| Quantitative Accuracy | Provides precise and accurate quantification over a wide dynamic range. nih.gov |

Atmospheric Pressure Chemical Ionization (APCI) is another ionization technique used in mass spectrometry that is suitable for a wide range of molecules, including those with lower polarity. nih.gov While ESI is generally preferred for polar molecules like uracil derivatives, APCI can be a valuable alternative in certain research applications.

Capillary Electrophoresis (CE) is a high-resolution separation technique that separates ions based on their electrophoretic mobility in an electric field. nih.gov When coupled with mass spectrometry (CE-MS), it becomes a powerful tool for the analysis of charged and highly polar compounds in small sample volumes. nih.govresearchgate.net For research on this compound, CE-MS could be particularly useful for separating and analyzing the parent compound and its charged metabolites. The development of efficient interfaces to couple CE with MS has expanded its applications in pharmaceutical and metabolomics research. nih.govnih.gov

Isotopic labeling is a powerful technique used in conjunction with mass spectrometry to trace the metabolic fate of a compound and to elucidate reaction mechanisms. scripps.edu In this approach, one or more atoms in the this compound molecule are replaced with their stable, heavier isotopes (e.g., ¹³C, ¹⁵N, or ²H). researcher.lifenih.gov

When an isotopically labeled compound is introduced into a biological system, its metabolites can be readily distinguished from their endogenous counterparts by their increased mass in the mass spectrometer. nih.govresearchgate.net This allows for unambiguous tracking of the metabolic pathways of this compound. Furthermore, by analyzing the fragmentation patterns of the labeled and unlabeled compounds, researchers can gain insights into the mechanisms of enzymatic reactions and chemical transformations. researcher.life This strategy is invaluable for understanding the mode of action and metabolism of novel uracil derivatives. scripps.edu

Nuclear Magnetic Resonance (NMR) Spectroscopy in Research on Uracil Derivatives

NMR spectroscopy is a powerful method for determining the structure of organic molecules. In the study of uracil derivatives, various NMR techniques are employed to probe the different nuclei within the molecule, such as ¹H (proton), ¹³C (carbon-13), and ¹⁹F (fluorine-19). Each of these provides a unique piece of the structural puzzle.

For instance, ¹H NMR gives information about the number and types of hydrogen atoms and their connectivity, while ¹³C NMR reveals the carbon framework of the molecule. When dealing with fluorinated compounds like this compound, ¹⁹F NMR becomes a particularly crucial technique.

¹⁹F NMR for Monitoring Structural and Dynamic Changes

Fluorine-19 NMR is highly sensitive and offers a wide range of chemical shifts, making it an excellent probe for studying the local electronic environment of fluorine atoms within a molecule. wikipedia.org In the context of this compound, the difluorosulfomethyl group (-SO₂CF₂H) presents a unique signature in the ¹⁹F NMR spectrum.

Table 1: Predicted ¹⁹F NMR Data for this compound

| Parameter | Predicted Value | Multiplicity | Coupling Constant (J) |

| Chemical Shift (δ) | -110 to -130 ppm | Doublet | ~50-60 Hz (²JFH) |

Note: The predicted chemical shift is relative to a standard (e.g., CFCl₃) and can vary based on the solvent and other experimental conditions. The coupling constant represents the interaction between the fluorine and hydrogen nuclei of the difluorosulfomethyl group.

Multinuclear NMR for Comprehensive Characterization

A complete structural assignment of this compound requires a combination of different NMR experiments. Multinuclear NMR, which involves the analysis of various nuclei such as ¹H, ¹³C, and ¹⁹F, provides a comprehensive picture of the molecular architecture.

In the ¹H NMR spectrum of this compound, one would expect to see signals for the N-H protons of the uracil ring, the C6-H proton, and a characteristic triplet for the proton of the -SO₂CF₂H group due to coupling with the two adjacent fluorine atoms.

The ¹³C NMR spectrum would show distinct signals for each carbon atom in the molecule. The carbon of the -CF₂- group would appear as a triplet due to one-bond coupling with the two fluorine atoms. The chemical shifts of the uracil ring carbons would be influenced by the strongly electron-withdrawing difluorosulfomethyl group at the C5 position.

By combining the data from ¹H, ¹³C, and ¹⁹F NMR, along with two-dimensional NMR techniques like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), it is possible to unambiguously assign all the signals and confirm the connectivity of the atoms in this compound.

Table 2: Predicted ¹H and ¹³C NMR Data for this compound

| Nucleus | Predicted Chemical Shift (δ) | Multiplicity | Coupling Constant (J) | Assignment |

| ¹H | 11.0 - 11.5 ppm | Broad Singlet | - | N1-H, N3-H |

| ¹H | 8.0 - 8.5 ppm | Singlet | - | C6-H |

| ¹H | 6.5 - 7.5 ppm | Triplet | ~50-60 Hz (²JHF) | -SO₂CF₂H |

| ¹³C | ~160 ppm | Singlet | - | C4 |

| ¹³C | ~150 ppm | Singlet | - | C2 |

| ¹³C | ~140 ppm | Singlet | - | C6 |

| ¹³C | ~120 ppm | Triplet | Large (¹JCF) | -SO₂C F₂H |

| ¹³C | ~110 ppm | Singlet | - | C5 |

Note: These are predicted values and can vary depending on the experimental conditions.

Q & A

Basic Question: What are the recommended safety protocols for handling 5-(Difluorosulfomethyl)uracil in laboratory settings?

Methodological Answer:

Laboratory handling of fluorinated uracil derivatives like this compound requires adherence to GHS07 safety standards. Key protocols include:

- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles to mitigate skin (Category 2 irritation) and eye exposure (Category 2A irritation) .

- Ventilation: Store in well-ventilated areas with tightly sealed containers to prevent inhalation risks .

- Decontamination: Immediately wash contaminated clothing and skin with soapy water; seek medical attention for persistent irritation .

- Waste Disposal: Follow local/regional regulations for chemical disposal due to potential environmental toxicity .

Basic Question: What synthetic methodologies are effective for introducing difluorosulfomethyl groups into uracil derivatives?

Methodological Answer:

Fluorinated uracil synthesis often employs nucleophilic substitution or radical-mediated reactions. For example:

- Polyfluoroalkylation: React 6-amino-1,3-dialkyluracil with polyfluorocarboxylic anhydrides in dry dioxane under inert conditions. Pyridine acts as a catalyst, with overnight reaction times yielding fluorinated intermediates .

- Hydrogermylation: Use Pd(0)-catalyzed hydrogenation of 5-ethynyluracil derivatives with trialkylgermanes to achieve stereoselective fluorinated products .

- Acid-Catalyzed Cyclization: Concentrated H₂SO₄ facilitates cyclization of fluorinated intermediates into stable heterocyclic structures .

Advanced Question: How can in silico modeling predict the physicochemical properties of this compound?

Methodological Answer:

Computational tools like Gaussian software calculate dipole moments and electronic properties. Key steps include:

- Geometry Optimization: Use density functional theory (DFT) with B3LYP/6-31G(d) basis sets to model molecular structure .

- Dipole Moment Analysis: Compare results with experimental data for uracil analogs (e.g., 5-FU dipole moment: ~4.5 D). Substituents like -F or -SO₂CF₃ alter polarity and solubility .

- Solubility Prediction: Apply COSMO-RS models to estimate aqueous solubility based on charge distribution and hydrogen-bonding capacity .

Advanced Question: What analytical techniques are suitable for quantifying this compound and its metabolites in biological matrices?

Methodological Answer:

Ultra-performance liquid chromatography–tandem mass spectrometry (UPLC-MS/MS) is optimal:

- Sample Preparation: Extract plasma/metabolites using protein precipitation (acetonitrile) or solid-phase extraction .

- Chromatography: Use a C18 column with gradient elution (0.1% formic acid in water/acetonitrile) for separation .

- Detection: Monitor transitions m/z 131 → 114 (uracil) and m/z 133 → 115 (dihydrouracil) in positive ion mode. Validate with calibration curves (1–1000 ng/mL) and inter-day precision (<15% RSD) .

Advanced Question: How can researchers resolve contradictions in pharmacokinetic data for fluorinated uracil analogs?

Methodological Answer:

Address discrepancies through:

- UH₂/U Ratio Analysis: Measure baseline plasma dihydrouracil (UH₂) and uracil (U) ratios. A ratio <1.8 correlates with reduced 5-FU clearance and toxicity risks, guiding dose adjustments .

- Population Pharmacokinetics: Use nonlinear mixed-effects modeling (NONMEM) to account for inter-patient variability in metabolic enzymes (e.g., DPD deficiency) .

- Metabolite Profiling: Track fluorinated metabolites (e.g., α-fluoro-β-alanine) via LC-MS to identify accumulation patterns linked to toxicity .

Advanced Question: What strategies optimize the therapeutic index of fluorinated uracil derivatives through structural modifications?

Methodological Answer:

Enhance efficacy-toxicity ratios via:

- Prodrug Design: Synthesize ethoxymethyl derivatives (e.g., EM-FU) to delay 5-FU release, reducing systemic toxicity .

- Enzyme Inhibitors: Co-administer dihydropyrimidine dehydrogenase (DPD) inhibitors (e.g., CDHP) to prolong 5-FU half-life .

- Targeted Delivery: Develop colon-targeted microsponges using 32-factorial design to optimize polymer ratios (e.g., Eudragit S100) for pH-dependent release .

Advanced Question: How do fluorinated substituents influence the biological activity of uracil derivatives?

Methodological Answer:

Fluorine atoms enhance bioavailability and metabolic stability:

- Electron-Withdrawing Effects: Fluorine increases thymidylate synthase inhibition by stabilizing the enolate intermediate of 5-FU .

- Lipophilicity Modulation: Difluorosulfomethyl groups improve blood-brain barrier penetration compared to non-fluorinated analogs .

- Resistance Mitigation: Fluorine substitution reduces substrate recognition by efflux pumps (e.g., MRP1), enhancing intracellular retention .

Advanced Question: What experimental designs validate the metabolic stability of fluorinated uracil derivatives?

Methodological Answer:

Use hepatocyte microsomal assays:

- Incubation Conditions: Mix test compound (1–10 µM) with NADPH-fortified human liver microsomes (37°C, pH 7.4) .

- Metabolite Identification: Employ high-resolution MS (Q-TOF) to detect phase I/II metabolites. Compare with synthetic standards .

- Half-Life Calculation: Apply first-order kinetics to derive t₁/₂ and intrinsic clearance (Clₐᵢₙₜ) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.